N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,3-propanediamine
Overview
Description
N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,3-propanediamine is a useful research compound. Its molecular formula is C18H30F3N3 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.23918246 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Applications
- Versatile Reagent for Carbohydrate Chemistry : A related compound, 3-(dimethylamino)-1-propylamine (DMAPA), has been identified as an inexpensive and versatile reagent useful in carbohydrate chemistry. It is effective for anomeric deacylation reactions to produce 1-O deprotected sugars, serving as precursors for the formation of imidate glycosyl donors. DMAPA is also used for removing excess reagents, demonstrating its utility in organic synthesis processes (Andersen, Heuckendorff, & Jensen, 2015).
- Reactivity with Trifluorovinyl-trifluoromethylboron Derivatives : Another study explored the reactions of dimethylamino-bis(trifluoromethyl)borane with tetrafluoroethane, highlighting complex formation and structural elucidation through X-ray diffraction. This research showcases the compound's reactivity and potential in developing novel borane complexes (Brauer & Pawelke, 2000).
Material Science and Polymer Research
- Cyclometallated Complexes of Palladium(II) : The compound has been used in the synthesis of novel cyclometallated complexes of palladium(II) derived from terdentate ligands. These complexes have been studied for their crystal and molecular structures, providing insights into their potential applications in material science and catalysis (Fernández et al., 2001).
Environmental and Analytical Chemistry
- Sensing and Capture of Picric Acid : A study on the selective sensing and capture of picric acid using a fluorescent chemo-sensor emphasizes the compound's application in environmental monitoring and safety. The research highlights its ability to form strong molecular interactions and the potential for detecting hazardous substances (Vishnoi, Sen, Patwari, & Murugavel, 2015).
Properties
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[[4-(trifluoromethyl)phenyl]methyl]propane-1,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30F3N3/c1-22(2)11-5-13-24(14-6-12-23(3)4)15-16-7-9-17(10-8-16)18(19,20)21/h7-10H,5-6,11-15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEIGVILHMBUJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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